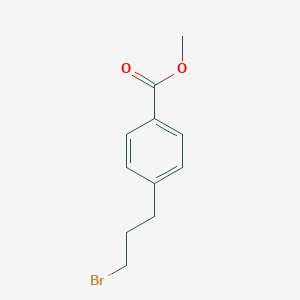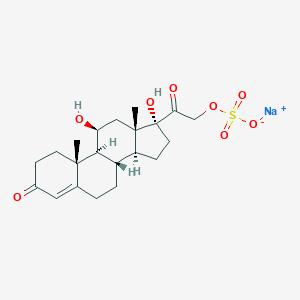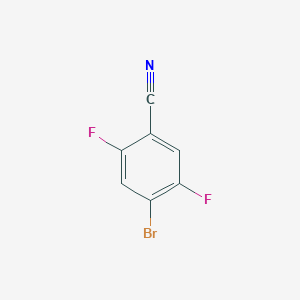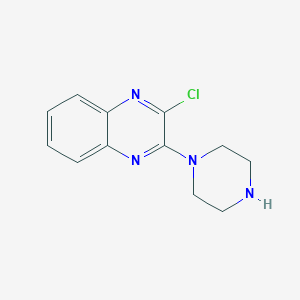
Methyl 4-(3-bromopropyl)benzoate
概要
説明
Methyl 4-(3-bromopropyl)benzoate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a bromopropyl group is attached to the benzene ring
作用機序
Target of Action
Methyl 4-(3-bromopropyl)benzoate is a chemical compound that is often used in organic synthesis. It’s known that brominated compounds like this one can participate in various organic reactions, targeting different functional groups depending on the reaction conditions .
Mode of Action
The mode of action of this compound is primarily through its bromopropyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the compound can participate in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . In these reactions, the bromine atom is replaced by an organoboron reagent .
Biochemical Pathways
For instance, they can participate in electrophilic aromatic substitution reactions, which are key steps in many biochemical pathways .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.84 , suggesting that it may have good bioavailability.
Result of Action
As a brominated compound, it can participate in various organic reactions, potentially leading to the formation of new compounds with different properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound should be stored in a dry, room temperature environment to maintain its stability .
生化学分析
Biochemical Properties
Methyl 4-(3-bromopropyl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, this compound may interact with proteins involved in cellular signaling, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and contextFor instance, it may modulate the activity of signaling proteins, leading to changes in cellular responses to external stimuli . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes . These changes can have downstream effects on cellular metabolism, potentially impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, leading to changes in its activity . For example, the compound may inhibit the activity of cytochrome P450 enzymes, reducing the metabolism of certain substrates . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that the effects of this compound on cellular function can persist, with some changes in gene expression and cellular metabolism being observed even after prolonged exposure . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, more pronounced effects can be observed, including changes in enzyme activity, gene expression, and cellular metabolism . High doses of this compound may also lead to toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, potentially impacting cellular function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components . This distribution can influence the compound’s activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolism . This localization can affect the compound’s ability to modulate cellular processes and its overall impact on cell function.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-(3-bromopropyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(3-bromopropyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Methyl 4-(3-bromopropyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzylic position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-(3-bromopropyl)benzyl alcohol.
Oxidation: Formation of 4-(3-bromopropyl)benzoic acid.
科学的研究の応用
Methyl 4-(3-bromopropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Methyl 4-bromobenzoate: Lacks the propyl group, making it less versatile in certain synthetic applications.
Ethyl 4-(3-bromopropyl)benzoate: Similar structure but with an ethyl ester group, which may affect its reactivity and solubility.
4-(3-Bromopropyl)benzoic acid: The free acid form, which can be used to synthesize esters like methyl 4-(3-bromopropyl)benzoate.
Uniqueness: this compound is unique due to its combination of a bromopropyl group and a methyl ester, providing a balance of reactivity and stability that is useful in various synthetic and research applications.
特性
IUPAC Name |
methyl 4-(3-bromopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHPVAWXMHRICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445130 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-86-0 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
![2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B180681.png)


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)





